![molecular formula C12H17BrO2 B12578060 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol CAS No. 594858-54-5](/img/structure/B12578060.png)
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol is an organic compound with a complex structure that includes a bromine atom, an isopropyl group, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base to form the corresponding ether. This intermediate is then subjected to a Grignard reaction with 3-bromopropylmagnesium bromide, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-one.
Reduction: Formation of 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-amine.
Substitution: Formation of 3-{3-Azido-4-[(propan-2-yl)oxy]phenyl}propan-1-ol.
Scientific Research Applications
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to changes in their activity or function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-{3-Bromo-4-hydroxyphenyl}propan-1-ol: Lacks the isopropyl group, leading to different chemical properties and reactivity.
3-{3-Chloro-4-[(propan-2-yl)oxy]phenyl}propan-1-ol:
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-2-ol: Variation in the position of the hydroxyl group affects its chemical behavior.
Uniqueness
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol is unique due to the presence of both a bromine atom and an isopropyl group, which confer specific reactivity and potential for diverse applications. Its structure allows for selective interactions with molecular targets, making it valuable in research and industrial applications.
Properties
CAS No. |
594858-54-5 |
|---|---|
Molecular Formula |
C12H17BrO2 |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
3-(3-bromo-4-propan-2-yloxyphenyl)propan-1-ol |
InChI |
InChI=1S/C12H17BrO2/c1-9(2)15-12-6-5-10(4-3-7-14)8-11(12)13/h5-6,8-9,14H,3-4,7H2,1-2H3 |
InChI Key |
FSCUAHRGXYIAOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)


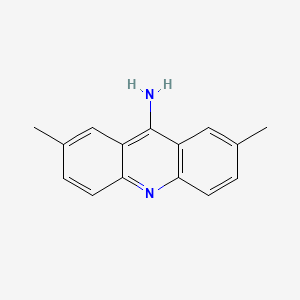
![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)
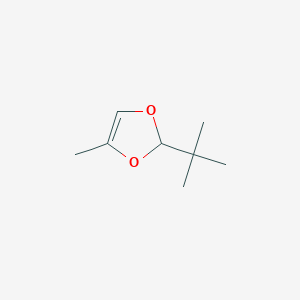
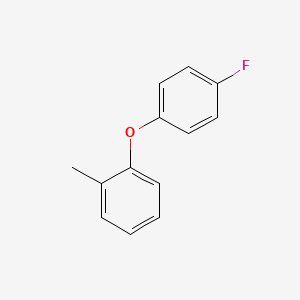
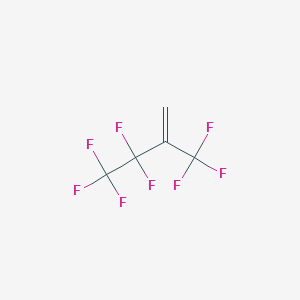

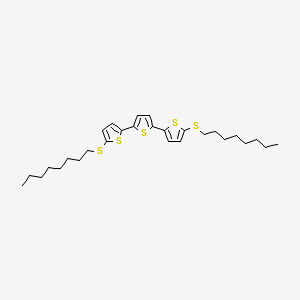
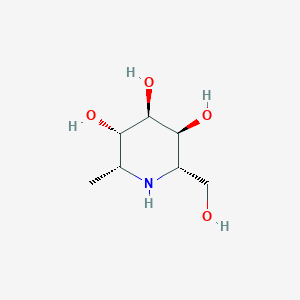
![1-Propanone, 1-[1,4,5,6-tetrahydro-4-methyl-1-(2-pyridinyl)pyrazinyl]-](/img/structure/B12578042.png)


